n-Pentyldimethylchlorosilane
Description
Historical Context and Evolution of Organosilicon Compounds
The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. numberanalytics.comwikipedia.org This breakthrough laid the groundwork for future explorations into this novel class of molecules. sbfchem.com In the early 20th century, Frederic Kipping's extensive research significantly advanced the field, leading to the synthesis of a wide array of organosilicon compounds and the introduction of the term "silicone." wikipedia.orgsbfchem.com A pivotal moment in the industrialization of organosilicon chemistry was the development of the "Direct Process" by Eugene G. Rochow in the 1940s, a method for producing organochlorosilanes that revolutionized the silicone industry. cfsilicones.commdpi.com The latter half of the 20th century saw further landmark discoveries, including the synthesis of stable compounds with silicon-carbon (silenes) and silicon-silicon (disilenes) double bonds, which challenged existing chemical bonding paradigms. wikipedia.orguwo.ca
Significance of Organosilanes as Synthetic Intermediates and Building Blocks
Organosilanes are indispensable tools in modern organic synthesis due to their versatility. numberanalytics.com They serve as reagents, intermediates, and catalysts in a wide array of chemical reactions. hskbrchemical.com Their stability, a result of the strong silicon-carbon bond, allows for their incorporation into complex molecular architectures. numberanalytics.com Furthermore, the reactivity of organosilanes can be finely tuned, making them valuable in processes like cross-coupling reactions and hydrosilylation. numberanalytics.comhskbrchemical.com They are also widely employed as protecting groups for various functional groups in multi-step syntheses. numberanalytics.comfishersci.com The ability to introduce silicon-containing moieties into organic molecules has opened up new pathways for the synthesis of complex pharmaceuticals and materials. numberanalytics.comiust.ac.ir
Structural Classification of Chlorosilanes within Organosilicon Chemistry
Chlorosilanes are a class of organosilicon compounds characterized by the presence of at least one silicon-chlorine bond. libretexts.org They are fundamental precursors in the production of a vast range of silicone materials. elkem.com The number of chlorine atoms attached to the silicon center dictates the functionality of the chlorosilane and the structure of the resulting polymer. elkem.com
Monofunctional Chlorosilanes (e.g., Trimethylchlorosilane): These have one chlorine atom and act as chain terminators in polymerization reactions.
Difunctional Chlorosilanes (e.g., Dimethyldichlorosilane): With two chlorine atoms, these are the primary building blocks for linear silicone polymers (oils and gums). elkem.comwikipedia.org
Trifunctional Chlorosilanes (e.g., Methyltrichlorosilane): Containing three chlorine atoms, these lead to the formation of cross-linked, branched silicone resins. elkem.comwikipedia.org
This structural classification is crucial for controlling the properties of the final silicone products, from fluids to elastomers and resins. elkem.com
Research Trajectories in Silicon-Containing Compounds
The field of organosilicon chemistry continues to evolve, with current research focused on several key areas. A major trend is the development of more sustainable and environmentally friendly synthetic methods, including the use of renewable resources and greener catalytic processes. numberanalytics.comcfsilicones.com There is also a significant push towards creating novel silicon-containing materials with advanced properties for applications in electronics, optics, and nanotechnology. cfsilicones.comfishersci.com In the biomedical field, research is exploring the use of organosilicon compounds for drug delivery systems, biocompatible materials for implants, and advanced imaging agents. numberanalytics.comcfsilicones.com The unique properties of organosilanes are also being harnessed in the development of new energy storage technologies, such as silicon-based batteries. numberanalytics.com
Structure
3D Structure
Properties
IUPAC Name |
chloro-dimethyl-pentylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClSi/c1-4-5-6-7-9(2,3)8/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRWJJLUUOMZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Si](C)(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties of N Pentyldimethylchlorosilane
n-Pentyldimethylchlorosilane is a member of the organochlorosilane family. Its physicochemical properties are crucial for its handling, reactivity, and application in various chemical syntheses.
Synthesis and Manufacturing of N Pentyldimethylchlorosilane
The synthesis of n-pentyldimethylchlorosilane, like other alkylchlorosilanes, can be achieved through several established methods in organosilicon chemistry. A primary route involves the Grignard reaction, where a Grignard reagent, in this case, n-pentylmagnesium chloride or bromide, is reacted with an excess of dimethyldichlorosilane. This reaction is a versatile method for forming silicon-carbon bonds.
Another significant industrial method for the synthesis of related methylchlorosilanes is the Müller-Rochow Direct Process, which involves the reaction of methyl chloride with silicon in the presence of a copper catalyst. mdpi.com While this process is primarily used for methylchlorosilanes, variations of hydrosilylation reactions can also be employed. Hydrosilylation involves the addition of a silicon-hydride bond across a double bond. For this compound, this would entail the reaction of 1-pentene (B89616) with dimethylchlorosilane in the presence of a suitable catalyst, typically a platinum complex.
Spectroscopic and Analytical Characterization
The structure and purity of n-pentyldimethylchlorosilane are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy will show characteristic signals for the pentyl group's protons (CH₃, CH₂, CH₂, CH₂, CH₂) and the two methyl groups attached to the silicon atom. The integration of these signals will correspond to the number of protons in each environment.
¹³C NMR will display distinct peaks for each unique carbon atom in the n-pentyl chain and the dimethylsilyl group.
²⁹Si NMR spectroscopy provides a specific signal for the silicon atom, with its chemical shift being indicative of the surrounding chemical environment.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups. A strong band corresponding to the Si-Cl bond will also be present.
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the mass of the entire molecule. The fragmentation pattern will provide further structural information, often showing characteristic losses of methyl or pentyl groups.
Applications of N Pentyldimethylchlorosilane in Advanced Organic Synthesis
Derivatization for Enhanced Analytical Detection and Separation
Derivatization is a chemical modification process used to convert a compound into a product (a derivative) that is better suited for a specific analytical technique. This is often necessary to improve volatility, enhance thermal stability, increase detectability, or improve chromatographic separation. chemicalbook.comrsc.org n-Pentyldimethylchlorosilane can be used as a derivatizing agent in both gas and liquid chromatography.
Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
In GC-MS, analytes must be volatile and thermally stable enough to travel through the gas chromatograph without decomposing. beilstein-journals.org Many organic molecules, especially those containing polar functional groups like alcohols (-OH), amines (-NH2), or carboxylic acids (-COOH), are non-volatile and can adhere to the surfaces of the GC system. chemicalbook.combeilstein-journals.org
Silylation is a common derivatization technique that replaces the active, polar hydrogen on these functional groups with a nonpolar trialkylsilyl group. beilstein-journals.org The reaction of this compound with an alcohol, for example, replaces the acidic proton of the hydroxyl group with an n-pentyldimethylsilyl group, forming a silyl (B83357) ether. This transformation has several benefits for GC-MS analysis:
Increased Volatility: The resulting silyl ether is significantly less polar and more volatile than the original alcohol, allowing it to be readily analyzed by GC. rsc.org
Improved Thermal Stability: The derivatized compound is more stable at the high temperatures used in the GC injection port and column.
Enhanced Chromatographic Performance: Silylation reduces the potential for undesirable interactions with the chromatographic column, leading to more symmetrical peak shapes and improved separation from other components in a mixture. rsc.org
Characteristic Mass Spectra: The n-pentyldimethylsilyl group provides a predictable fragmentation pattern in the mass spectrometer, aiding in the identification of the original analyte.
While smaller silylating agents like those that introduce trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups are more common, the use of an n-pentyldimethylsilyl group offers a different degree of modification. The longer pentyl chain significantly increases the molecular weight and alters the retention time compared to smaller silyl groups, which can be advantageous for separating complex mixtures or shifting analyte peaks away from solvent fronts or interfering signals.
| Silylating Group | Reagent Example | Molecular Weight Increase (Da) | Relative Stability | Key Feature |
| Trimethylsilyl (TMS) | Trimethylchlorosilane | 72 | Low | Most volatile, common for general use. rsc.org |
| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldimethylchlorosilane | 114 | High | Very stable due to steric hindrance, robust protection. beilstein-journals.org |
| n-Pentyldimethylsilyl | This compound | 115 | Moderate | Provides significant shift in retention time and unique mass spectrum. |
Chemical Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)
In Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is employed not to increase volatility, but to enhance chromatographic retention or improve ionization efficiency in the mass spectrometer. chemsrc.com For analyses using reversed-phase liquid chromatography (RP-LC), where a nonpolar stationary phase is used with a polar mobile phase, very polar compounds may pass through the column too quickly with little retention, leading to poor separation.
Chemical derivatization with a hydrophobic (nonpolar) reagent can solve this problem. By reacting a polar analyte with this compound, the resulting derivative becomes significantly more hydrophobic due to the addition of the C5H11 alkyl chain. This increased hydrophobicity leads to stronger interaction with the nonpolar stationary phase, resulting in a longer retention time and improved chromatographic separation from other polar components. chemsrc.com
Furthermore, while the primary goal in this context is to modify chromatographic behavior, the change in the molecule's structure can also influence its ionization in the MS source, potentially leading to more sensitive detection.
Role in Protective Group Chemistry
In multi-step organic synthesis, it is often necessary to prevent a reactive functional group from participating in a reaction while another part of the molecule is being modified. A "protecting group" is a temporary modification that masks the reactive site. Silyl ethers are widely used as protecting groups for alcohols due to their ease of formation, stability under many reaction conditions, and reliable methods for removal (deprotection).
This compound can be used to protect hydroxyl (-OH) groups by converting them into n-pentyldimethylsilyl ethers. The choice of silylating agent is crucial as it determines the stability of the resulting silyl ether. The stability of silyl ethers is largely influenced by the steric bulk of the groups attached to the silicon atom.
Formation: An alcohol reacts with this compound in the presence of a weak base (like imidazole (B134444) or triethylamine) to form the corresponding silyl ether. The base neutralizes the HCl byproduct.
Stability: The n-pentyldimethylsilyl group offers moderate stability. It is more stable than the highly labile trimethylsilyl (TMS) group but less robust than the very sterically hindered tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) groups. This intermediate stability can be advantageous, allowing for its selective removal in the presence of more robust silyl ethers.
Deprotection: The silyl ether can be cleaved to regenerate the original alcohol, typically by using a source of fluoride (B91410) ions (like tetra-n-butylammonium fluoride, TBAF) or by treatment with acid.
| Silyl Ether | Relative Stability to Acid | Relative Stability to Base | Common Deprotection |
| Trimethylsilyl (TMS) | Very Low | Low | Mild acid, K2CO3/MeOH |
| Triethylsilyl (TES) | Low | Moderate | Acid, Fluoride ions |
| n-Pentyldimethylsilyl | Low-Moderate | Moderate | Acid, Fluoride ions |
| tert-Butyldimethylsilyl (TBDMS) | Moderate | High | Stronger Acid, Fluoride ions |
| Triisopropylsilyl (TIPS) | High | Very High | Stronger Acid, Fluoride ions |
Utilization in Complex Molecule Construction
The construction of complex molecules, such as natural products or pharmaceuticals, often requires a lengthy sequence of reactions. The success of such a synthesis depends on the ability to selectively modify specific functional groups while others are present. Protective group chemistry is therefore fundamental to this process.
The use of this compound as a protecting agent allows chemists to "hide" a hydroxyl group while other chemical transformations are carried out elsewhere in the molecule. For example, if a molecule contains both a ketone and an alcohol, and the desired reaction is a Grignard addition to the ketone, the alcohol must first be protected. If it is not, the Grignard reagent, being a strong base, will simply deprotonate the alcohol instead of adding to the ketone.
By reacting the starting material with this compound, the alcohol is converted to a non-acidic silyl ether. The Grignard reaction can then be performed successfully on the ketone. In a final step, the silyl ether is removed, restoring the alcohol function and yielding the desired product. The specific stability of the n-pentyldimethylsilyl group allows it to be used in synthetic strategies where different protecting groups need to be removed at different stages of the synthesis (orthogonal strategy).
Stereoselective and Regioselective Transformations mediated by Organosilanes
The steric and electronic properties of organosilane groups can be exploited to control the outcome of chemical reactions in terms of their regioselectivity and stereoselectivity.
Regioselectivity refers to the control of which position or functional group in a molecule reacts. In a molecule with multiple similar functional groups, such as a diol (a compound with two hydroxyl groups), one can sometimes be selectively protected over the other based on its steric environment. For instance, a primary alcohol is generally less sterically hindered than a secondary alcohol and will react faster with a bulky silylating agent. By using a reagent like this compound, it may be possible to selectively protect the more accessible hydroxyl group, leaving the other free for a subsequent reaction.
Stereoselectivity refers to the control over the spatial orientation or three-dimensional structure of the product. A bulky protecting group, such as an n-pentyldimethylsilyl ether, can block one face of a molecule. This steric hindrance can direct an incoming reagent to attack from the opposite, less-hindered face, thereby controlling the stereochemistry of the newly formed chiral center. This strategy is a powerful tool in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.
N Pentyldimethylchlorosilane in Materials Science and Surface Engineering
Surface Functionalization with Organosilanes
Surface functionalization with organosilanes is a cornerstone of modern materials science, enabling the precise tailoring of surface properties. Organosilanes, such as n-pentyldimethylchlorosilane, possess a reactive chlorosilyl group that can form strong, covalent bonds with hydroxylated surfaces like silica (B1680970), glass, and metal oxides. The attached organic group—in this case, a pentyl chain—then imparts new functionality to the surface.
Self-Assembled Monolayers (SAMs) via Silanes
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. For alkylchlorosilanes, this process typically involves the reaction of the chlorosilane headgroup with surface hydroxyl (-OH) groups, leading to the formation of a stable siloxane (Si-O-Surface) bond. auburn.edu The alkyl chains then align due to van der Waals interactions, creating a densely packed, organized surface. powdermat.org
Table 1: General Characteristics of Alkylsilane SAMs
| Property | Description | Relevance to this compound (Hypothetical) |
| Driving Force | Covalent bond formation between the silicon atom and the substrate; van der Waals interactions between alkyl chains. | The Si-Cl bond would react with surface hydroxyls. The pentyl chains would interact to form the monolayer. |
| Structure | Can range from disordered liquid-like states to quasi-crystalline structures depending on chain length and packing density. bawue.de | A pentyl chain is relatively short, which might result in a less ordered, more liquid-like SAM compared to longer chains like octadecyltrichlorosilane. |
| Surface Energy | The terminal methyl groups of the alkyl chains create a low-energy, hydrophobic surface. | The surface would exhibit hydrophobic properties due to the exposed pentyl chains. |
Covalent Grafting Strategies for Surface Modification
Covalent grafting is a robust method to permanently alter the surface properties of a material. nsf.govrsc.org This technique involves the chemical attachment of molecules to a surface. For organosilanes like this compound, the primary grafting mechanism is the reaction of the Si-Cl group with surface silanol (B1196071) (Si-OH) groups, releasing hydrogen chloride as a byproduct and forming a covalent Si-O-Si linkage. researchgate.netrsc.org
This process can be controlled to achieve different grafting densities, from a sparse covering of molecules to a dense monolayer. The choice of solvent and the presence of water are critical, as water can lead to the self-condensation of chlorosilanes in solution, forming polysiloxanes that may adsorb onto the surface rather than covalently bond. researchgate.net The modification of cellulose (B213188) and silica surfaces with various alkyldimethylchlorosilanes has been documented, showcasing the versatility of this approach. scirp.org
Functionalization of Nanomaterials with Organosilanes
The surfaces of various nanomaterials, including silica nanoparticles and metal oxide nanoparticles, are often functionalized with organosilanes to improve their properties and compatibility with other materials. rsc.org Functionalization can prevent aggregation, enhance dispersion in polymer matrices, and introduce specific surface characteristics like hydrophobicity. researchgate.net
The process involves reacting the nanoparticles, which typically have hydroxyl groups on their surfaces, with the organosilane. In the context of this compound, this would render the nanoparticles more hydrophobic, allowing for better integration into non-polar polymer composites or for creating superhydrophobic coatings when combined with surface roughness. nih.govrsc.org
Application in Hybrid Materials Development
Organic-inorganic hybrid materials combine the properties of both organic and inorganic components at the molecular or nanometer scale. scirp.orgrsc.org Organosilanes are frequently used as coupling agents or molecular building blocks in the synthesis of these materials. mdpi.comresearchgate.net They can form a covalent bridge between an inorganic substrate (like silica or a metal oxide) and an organic polymer matrix, enhancing the mechanical strength and thermal stability of the resulting composite material.
While there is no specific research detailing the use of this compound in hybrid materials, it could hypothetically be used to modify the surface of inorganic fillers. This modification would improve their compatibility and adhesion with a non-polar polymer matrix, leading to a more homogeneous and robust hybrid material. The development of hybrid silicas often involves the use of various organosilanes to tailor the final properties of the material. bohrium.com
Role in Hydrophobicity and Passivation of Surfaces
The primary role of grafting a non-polar alkyl chain like pentyl onto a surface is to increase its hydrophobicity (water-repellency). The low surface energy of the exposed methyl-terminated alkyl chains prevents the spreading of water, causing it to bead up and roll off easily. gelest.com The degree of hydrophobicity is influenced by the length of the alkyl chain and the packing density of the grafted molecules. mdpi.commdpi.com
A surface modified with this compound would exhibit increased hydrophobicity. This property is crucial for applications such as creating water-repellent coatings, anti-fouling surfaces, and for the passivation of surfaces against corrosion. Passivation involves creating a non-reactive barrier layer that protects the underlying material from environmental degradation. The dense, hydrophobic layer formed by organosilanes can effectively prevent water and corrosive ions from reaching the substrate.
Organosilicon Monomers in Polymer Synthesis
Organosilicon compounds are fundamental precursors in the synthesis of polysiloxanes, a major class of silicon-containing polymers. lscollege.ac.in The synthesis typically involves the hydrolysis of chlorosilanes to form reactive silanol intermediates, which then undergo condensation polymerization to create the characteristic silicon-oxygen (siloxane) backbone. essentialchemicalindustry.org
Within this framework, chlorosilanes are categorized by their functionality—the number of reactive chlorine atoms. This compound is a monofunctional silane (B1218182), as it possesses only one chlorine atom. This structure prevents it from acting as a chain-extending monomer. Instead, its principal role in polymer synthesis is that of a chain terminator or end-capper .
When co-polymerized with difunctional monomers like dimethyldichlorosilane, this compound controls the final molecular weight of the resulting polysiloxane. The difunctional monomers form the linear, repeating units of the polymer chain, while this compound reacts at the chain ends, preventing further propagation. By carefully adjusting the ratio of the difunctional monomer to the monofunctional this compound, the average chain length (and thus the molecular weight and viscosity) of the polymer can be precisely controlled. This is crucial for producing silicone fluids, oils, and greases with specific, desired properties. farabi.university The pentyl group at the chain end also modifies the chemical properties of the polymer, such as its organophilicity and thermal behavior.
Table 1: Role of Silane Functionality in Polysiloxane Synthesis
| Silane Type | Example Precursor | Number of Reactive Sites | Role in Polymerization | Resulting Structure |
| Monofunctional | This compound | 1 | Chain Termination | Chain End-Cap |
| Difunctional | Dimethyldichlorosilane | 2 | Chain Propagation | Linear Chain |
| Trifunctional | Methyltrichlorosilane (B1216827) | 3 | Cross-linking/Branching | 3D Network/Resin |
This interactive table summarizes the function of different organosilicon precursors in polymerization.
Functionalization of Polymers with Organosilane Derivatives
The high reactivity of the Si-Cl bond makes this compound an effective agent for the chemical modification and functionalization of other polymers. rsc.org This process is particularly useful for altering the surface properties of materials. Polymers that have active hydrogen atoms, such as those with hydroxyl (-OH) or amine (-NH2) groups on their surface, can be readily functionalized.
The reaction involves a nucleophilic attack from the oxygen or nitrogen atom of the polymer's functional group on the silicon atom of this compound. This results in the formation of a stable covalent bond (Si-O or Si-N) and the elimination of hydrogen chloride (HCl). mdpi.com This "grafting-to" approach covalently tethers the n-pentyldimethylsilyl group to the polymer surface. nih.gov
This surface modification can dramatically alter the material's properties:
Hydrophobicity: The introduction of the nonpolar pentyl and methyl groups significantly increases the hydrophobicity (water repellency) of the surface.
Surface Energy: The grafting process lowers the surface free energy of the polymer. mdpi.com
Biocompatibility and Adhesion: Surface functionalization can be used to control a material's interaction with biological systems or to improve its adhesion to other materials.
This technique is applied to a wide range of polymeric substrates, including natural polymers like cellulose and synthetic plastics, to tailor their surfaces for specific high-value applications. rsc.org
Silicon-Containing Polymers: Design and Application Potential
The incorporation of n-pentyldimethylsilyl groups, either as end-caps or as grafted side chains, allows for the precise design of silicon-containing polymers with tailored properties. mdpi.com The defining feature imparted by this specific group is its combination of a flexible siloxane linkage and an organophilic pentyl chain.
Design Principles:
End-Capping: As discussed, using this compound as an end-capper in polysiloxane synthesis produces linear polymers of controlled molecular weight. farabi.university The terminal pentyl groups can influence the polymer's solubility in organic solvents and its interaction with other organic materials.
Side-Chain Functionalization: When grafted onto a polymer backbone, the n-pentyldimethylsilyl groups act as flexible side chains that can modify the bulk properties of the material, such as lowering its glass transition temperature (Tg), thereby increasing its flexibility.
Application Potential:
Chromatography: Surfaces functionalized with n-pentyldimethylsilyl groups can be used as stationary phases in reversed-phase chromatography. The pentyl chains provide a nonpolar environment for separating mixtures of organic compounds.
Hydrophobic Coatings: Polymers modified with these groups can be used to create highly water-repellent coatings for textiles, glass, and other surfaces.
Specialty Lubricants and Hydraulic Fluids: Silicone fluids end-capped with longer alkyl chains like pentyl groups can exhibit enhanced thermal stability and lubricity compared to standard polydimethylsiloxane (B3030410) (PDMS). lscollege.ac.in
Table 2: Comparison of Alkyl-Terminated Polysiloxanes
| Terminating Group | Key Property Influence | Potential Application |
| Trimethylsilyl (B98337) | Standard stability, moderate hydrophobicity | General-purpose silicone oils |
| n-Pentyldimethylsilyl | Increased organophilicity, lower surface tension | Specialty lubricants, chromatography |
| Phenyl-containing | Increased thermal/oxidative stability | High-temperature fluids |
This interactive table compares the properties and applications of polysiloxanes with different terminating groups.
Controlled Polymerization Techniques involving Organosilanes
Modern polymer synthesis increasingly relies on controlled polymerization techniques to produce macromolecules with precisely defined molecular weights, low polydispersity, and complex architectures. swaminathansivaram.inresearchgate.net While this compound is not typically an initiator or catalyst in methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, it plays a critical role in the termination step of living anionic polymerization. sigmaaldrich.com
Anionic polymerization is a chain-growth process where the active propagating species is an anion (a carbanion). msu.edu Under specific conditions, the polymerization can be "living," meaning there are no inherent termination or chain transfer steps. The polymer chains will continue to grow as long as the monomer is available.
This living character allows for the deliberate termination of the polymerization at a desired point by introducing a specific terminating agent. This compound is an excellent terminating agent for these living anionic polymers (e.g., polystyrene or polybutadiene (B167195) initiated by n-butyllithium). The living carbanion at the polymer chain end reacts with the silicon atom of the chlorosilane, displacing the chloride ion and forming a stable carbon-silicon bond.
This reaction effectively "kills" the living polymer chain and simultaneously installs a n-pentyldimethylsilyl group at the chain end. This method provides exquisite control over the final polymer structure, enabling the synthesis of well-defined, end-functionalized polymers for advanced applications. msu.edu
Compound Names
Direct Synthesis Routes for Organohalosilanes
The most prominent direct method for synthesizing organohalosilanes is the Müller-Rochow process , also known as the "Direct Process". wikipedia.org This industrial-scale method involves the reaction of an organic halide with elemental silicon in the presence of a copper catalyst. evonik.comwikipedia.org The reaction is typically carried out in a fluidized bed reactor at elevated temperatures (around 300 °C) and pressures (2–5 bar). wikipedia.org While highly effective for producing methylchlorosilanes from methyl chloride, the process can be adapted for other alkyl halides. wikipedia.orgacs.org
The general reaction is as follows: 2 RCl + Si --(Cu catalyst)--> R₂SiCl₂
This process yields a mixture of products, with dialkyldichlorosilane being the major component. Other products include trialkylchlorosilanes, alkyltrichlorosilanes, and various other silane (B1218182) compounds. evonik.comwikipedia.org The selectivity towards a specific organochlorosilane can be influenced by reaction conditions and the presence of promoters.
Another direct synthesis approach involves the reaction of metallic silicon with a mixture of hydrogen chloride (HCl) and an alkene or alkyne. wiley-vch.de This method can produce organochlorosilanes directly from readily available starting materials. For instance, the reaction with ethylene (B1197577) and HCl can yield ethyldichlorosilane. wiley-vch.de A proposed mechanism involves the formation of a surface silylene intermediate that reacts with the alkene to form a silacyclopropane (B577268) species, which is subsequently cleaved by HCl to produce the desired organochlorosilane. wiley-vch.de
Table 1: Comparison of Direct Synthesis Routes
| Feature | Müller-Rochow Process | Alkene/Alkyne-HCl Reaction |
|---|---|---|
| Reactants | Organic Halide, Silicon Metal | Alkene/Alkyne, HCl, Silicon Metal |
| Catalyst | Copper | Often requires a catalyst (e.g., copper) |
| Primary Product | Mixture, mainly R₂SiCl₂ | Can be more selective depending on reactants |
| Industrial Scale | Widely used for methylchlorosilanes wikipedia.org | Less common for large-scale production |
| Mechanism | Involves formation of a copper-silicon intermetallic wikipedia.org | Involves a surface silylene intermediate wiley-vch.de |
Indirect Synthetic Pathways involving Organometallic Reagents
Indirect routes to organochlorosilanes often provide greater control and selectivity compared to direct processes. These methods typically involve the reaction of a silicon halide with an organometallic reagent.
The Grignard reaction is a classic and versatile method for forming silicon-carbon bonds. gelest.com It involves the reaction of a chlorosilane with a Grignard reagent (R-MgX). To synthesize n-pentyldimethylchlorosilane, dichlorodimethylsilane (B41323) could be reacted with n-pentylmagnesium bromide.
(CH₃)₂SiCl₂ + C₅H₁₁MgBr → (CH₃)₂(C₅H₁₁)SiCl + MgBrCl
The reactivity of chlorosilanes towards nucleophilic attack generally decreases as alkyl groups replace chlorine atoms (SiCl₄ > RSiCl₃ > R₂SiCl₂ >> R₃SiCl). acs.org This inherent difference in reactivity can lead to a mixture of products. However, by carefully controlling the stoichiometry and reaction conditions, such as using a reverse addition protocol (adding the Grignard reagent to the silane), the formation of the desired monosubstituted product can be optimized. gelest.com
Organolithium compounds serve as another powerful class of reagents for the synthesis of organosilanes. libretexts.org Similar to Grignard reagents, they react with chlorosilanes to form Si-C bonds. The choice between a Grignard and an organolithium reagent can depend on the specific substrate and desired outcome.
More recent developments have explored the use of other organometallic reagents. For example, organoaluminum reagents have been used in palladium-catalyzed cross-coupling reactions with various chlorosilanes, including dichlorosilanes and trichlorosilanes, to selectively form monochlorosilanes. sci-hub.se Nickel-catalyzed reactions have also shown promise in this area. chemrxiv.org These catalytic methods offer a pathway to high selectivity under milder conditions than traditional stoichiometric approaches. sci-hub.se
Hydrosilylation is another significant indirect pathway. wikipedia.org This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne, typically catalyzed by platinum-group metals. wikipedia.orgnih.gov To synthesize this compound, dimethylchlorosilane could be reacted with 1-pentene (B89616).
(CH₃)₂Si(H)Cl + CH₂=CH(CH₂)₂CH₃ --(catalyst)--> (CH₃)₂(C₅H₁₁)SiCl
This reaction is highly atom-economical and generally proceeds with anti-Markovnikov selectivity, placing the silicon atom at the terminal carbon of the alkene. wikipedia.org A variety of catalysts, including those based on cobalt and nickel, have been developed to improve the sustainability and cost-effectiveness of this method. nih.gov
Table 2: Overview of Indirect Synthetic Pathways
| Method | Reagents | Key Features |
|---|---|---|
| Grignard Reaction | Chlorosilane, Grignard Reagent (R-MgX) gelest.com | Widely applicable, can be unselective without careful control. acs.org |
| Organolithium Reaction | Chlorosilane, Organolithium Reagent (R-Li) | Highly reactive nucleophiles. libretexts.org |
| Catalytic Cross-Coupling | Chlorosilane, Organoaluminum/Organozinc Reagent, Catalyst (Pd, Ni) sci-hub.se | High selectivity, milder conditions. |
| Hydrosilylation | Hydrosilane, Alkene/Alkyne, Catalyst (Pt, Co, Ni) wikipedia.orgnih.gov | Atom-economical, anti-Markovnikov selectivity. |
Emerging and Sustainable Synthetic Approaches in Organosilicon Chemistry
The field of organosilicon chemistry is increasingly focused on developing more sustainable and environmentally friendly synthetic methods. nih.gov This includes the use of greener reagents, milder reaction conditions, and processes that minimize waste.
One promising area is the use of biomass-derived silica (B1680970) . For example, silica nanoparticles derived from agricultural waste like rice husks are being explored as a sustainable starting material for producing organosilicon compounds. nih.gov This approach avoids the energy-intensive carbothermal reduction of silica to elemental silicon. researchgate.net
Catalysis with earth-abundant metals is another key trend. While platinum-based catalysts are highly effective for reactions like hydrosilylation, there is a growing interest in developing catalysts based on more abundant and less expensive metals such as iron, cobalt, and nickel. nih.gov These catalysts can offer comparable or even improved selectivity in some cases and contribute to more economical and sustainable processes.
Electrochemical synthesis represents a novel strategy for forming silicon-carbon bonds. google.com Electrosynthesis can provide an alternative to traditional methods that rely on hazardous reagents. By using electricity to drive reactions, it is possible to form functionalized silanes in a controlled manner, sometimes in a one-pot process with high yields. google.com
Organocatalysis is also emerging as a green alternative. For instance, amidine derivatives have been shown to efficiently catalyze the conversion of trialkoxysilanes into silatranes under solvent-free and mild conditions, demonstrating the potential for catalyst recycling and reduced environmental impact. acs.org These developments point towards a future of organosilicon synthesis that is both efficient and environmentally responsible.
Purification and Isolation Techniques in Chlorosilane Synthesis
The synthesis of organochlorosilanes, particularly through direct processes, typically yields a mixture of products with close boiling points. evonik.comorganic-chemistry.org Therefore, effective purification and isolation techniques are crucial for obtaining the desired compound in high purity.
Fractional distillation is the most common method for separating chlorosilanes on an industrial scale. evonik.com However, the small differences in boiling points between components like dimethyldichlorosilane and methyltrichlorosilane (B1216827) necessitate the use of large distillation columns with many theoretical plates, which is both capital and energy-intensive. organic-chemistry.org For some mixtures that form azeotropes, simple fractional distillation is not feasible. libretexts.org
To overcome the limitations of simple distillation, various enhanced techniques are employed:
Extractive Distillation: This involves adding a third component, or a "distillation aid," to the mixture to alter the relative volatilities of the chlorosilanes, making their separation easier. organic-chemistry.org Mono-cyano-substituted organic compounds, such as benzonitrile, have been used for this purpose. organic-chemistry.org
Adsorption: Impurities, particularly boron-containing compounds, can be removed by passing the chlorosilane vapor through a fixed bed of an adsorbent like silica. google.com This method is effective at reducing boron levels to parts-per-billion concentrations. google.com Hydrated metal oxides can also be used for liquid-phase purification. google.com
Ion-Exchange Resins: Weakly basic ion-exchange resins can be used to remove boron impurities. google.com Techniques have been developed to wash and regenerate these resins, allowing for their stable use over extended periods. google.com
Chemical Treatment: Some impurities can be converted into higher-boiling compounds that are more easily separated by distillation. For example, treating chlorosilanes with a dehydrated tertiary amine can convert boron impurities into high-boiling-point compounds. google.com
Table 3: Common Purification Techniques for Chlorosilanes
| Technique | Principle | Target Impurities/Separation |
|---|---|---|
| Fractional Distillation | Separation based on boiling point differences. evonik.com | Bulk separation of different chlorosilane products. |
| Extractive Distillation | Altering relative volatilities with an additive. organic-chemistry.org | Separation of close-boiling chlorosilanes. |
| Vapor-Phase Adsorption | Passing vapor over an adsorbent like silica. google.com | Boron-containing impurities. |
| Liquid-Liquid Extraction | Partitioning between two immiscible solvents. libretexts.org | Separation of close-boiling or azeotropic mixtures. |
| Ion-Exchange Resin | Adsorption of impurities onto a resin. google.com | Boron impurities. |
| Chemical Conversion | Reacting impurities to form easily separable compounds. google.com | Boron impurities. |
Fundamental Reaction Pathways of Chlorosilanes
Chlorosilanes are versatile intermediates in silicon chemistry, characterized by the polar Si-Cl bond that renders the silicon atom highly electrophilic. Their fundamental reaction pathways are dominated by nucleophilic substitution and, in some cases, disproportionation.
One of the most common reactions is hydrolysis, where the chlorosilane reacts with water. This process typically proceeds through a nucleophilic substitution mechanism where water attacks the silicon center, displacing the chloride ion. For a compound like this compound, this reaction yields the corresponding silanol (B1196071), n-pentyldimethylsilanol, and hydrochloric acid. If sufficient water is present, the initially formed silanols can undergo condensation to form disiloxanes. Computational studies on similar chlorosilanes with water clusters have shown that the reaction can proceed through pathways involving either retention or inversion of stereochemistry at the silicon center. ibchem.com
Another significant reaction pathway for some chlorosilanes is disproportionation, particularly in the presence of a suitable catalyst. These reactions involve the redistribution of substituents around the silicon atom. For instance, dichlorosilane (B8785471) can be catalytically converted into a mixture of monochlorosilane and trichlorosilane. libretexts.org While this is more relevant for polyhalogenated silanes, it highlights the dynamic nature of substituents on a silicon center under certain conditions. libretexts.org
Silylation Reactions: Principles and Mechanisms
Silylation is the process of introducing a silyl (B83357) group, such as the n-pentyldimethylsilyl group, onto a molecule. This is one of the most important applications of this compound. The reaction typically involves the displacement of the chlorine atom by a nucleophile, such as an alcohol, amine, or enolate. ksu.edu.sa
Silyl groups are widely used as protecting groups for various functional groups in organic synthesis, most notably alcohols. masterorganicchemistry.comrospatent.gov.ru The introduction of a silyl group, forming a silyl ether, masks the reactivity of the hydroxyl group, allowing other chemical transformations to be carried out on the molecule without interference. rospatent.gov.ru The resulting silyl ethers are generally stable under basic, nucleophilic, and organometallic conditions but can be readily cleaved when desired. rospatent.gov.ru
The choice of silylating agent allows for tuning the stability of the protecting group. Sterically bulkier silyl groups, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), provide greater stability compared to smaller groups like trimethylsilyl (B98337) (TMS). masterorganicchemistry.com The n-pentyldimethylsilyl group offers a steric profile between these extremes, providing moderate stability. The stability of various silyl ethers to different conditions is a key factor in their strategic application.
Table 1: Comparison of Common Silyl Protecting Groups for Alcohols
| Silyl Group | Abbreviation | Typical Reagent | Relative Stability | Cleavage Conditions |
| Trimethylsilyl | TMS | Trimethylchlorosilane | Low | Mild acid, K₂CO₃/MeOH |
| Triethylsilyl | TES | Triethylchlorosilane | Medium | Mild acid, Fluoride (B91410) ion |
| n-Pentyldimethylsilyl | - | This compound | Medium | Acid, Fluoride ion |
| tert-Butyldimethylsilyl | TBDMS/TBS | tert-Butyldimethylchlorosilane | High | Stronger acid, Fluoride ion (TBAF) |
| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylchlorosilane | Very High | Stronger acid, Fluoride ion (TBAF) |
| Triisopropylsilyl | TIPS | Triisopropylchlorosilane | Very High | Stronger acid, Fluoride ion (TBAF) |
This table is generated based on established principles of protecting group chemistry. The properties of the n-pentyldimethylsilyl group are inferred from its structure relative to other common silyl groups.
The formation of a silyl ether from an alcohol and a chlorosilane like this compound typically proceeds via a bimolecular nucleophilic substitution (SN2-type) mechanism at the silicon center. ksu.edu.saorganic-chemistry.org The reaction is usually carried out in the presence of a weak, non-nucleophilic base, such as imidazole (B134444) or a tertiary amine (e.g., triethylamine), in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). chemicalbook.com
The mechanism involves the following steps:
The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic silicon atom of this compound.
This attack occurs from the backside relative to the chlorine atom, which is the leaving group. rammohancollege.ac.in
A pentacoordinate transition state is formed where the silicon atom is transiently bonded to both the incoming alcohol and the outgoing chloride. masterorganicchemistry.comorganic-chemistry.org
The silicon-chlorine bond breaks, and the chloride ion is expelled.
The base removes the proton from the newly formed oxonium ion to yield the neutral silyl ether and the ammonium (B1175870) salt of the base. ksu.edu.sa
The reaction is generally fast and efficient for primary and secondary alcohols. chemicalbook.com The ability of silicon to form stable pentacoordinate intermediates is a key feature that facilitates this reaction pathway. masterorganicchemistry.com
Chlorosilanes are also crucial reagents for trapping enolates to form silyl enol ethers. ksu.edu.sayoutube.com Enolates are reactive intermediates generated from carbonyl compounds, and their conversion to more stable silyl enol ethers allows for their isolation, purification, and subsequent use in a variety of carbon-carbon bond-forming reactions. youtube.comgoogle.com
The process involves generating the enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The subsequent addition of a chlorosilane, such as this compound, results in the O-silylation of the enolate. youtube.com The oxygen atom of the enolate acts as the nucleophile, attacking the silicon center to displace the chloride and form the silyl enol ether. youtube.com This trapping strategy is highly effective because the formation of the strong silicon-oxygen bond provides a significant thermodynamic driving force. youtube.com The resulting silyl enol ether can then be used in reactions like Mukaiyama aldol (B89426) additions or can be converted back to a specific lithium enolate with methyllithium. youtube.com
Nucleophilic Substitution at the Silicon Center
Nucleophilic substitution at the silicon atom of this compound is the cornerstone of its reactivity. Unlike substitution at a saturated carbon atom (SN2@C), which proceeds through a single transition state, substitution at silicon (SN2@Si) often involves the formation of a stable or metastable pentacoordinate intermediate.
The general mechanism can be described as an associative process. The incoming nucleophile (Nu⁻) attacks the silicon center, forming a trigonal bipyramidal intermediate where the nucleophile and the leaving group (Cl⁻) occupy the axial positions. This intermediate can then lose the leaving group to form the final product.
The potential energy surface of SN2@Si reactions is highly dependent on the substituents on the silicon atom and the nature of the nucleophile and leaving group. For simple systems, the reaction may proceed through a single-well potential energy surface where the pentacoordinate species is a stable intermediate. However, increasing the steric bulk of the substituents on silicon can introduce steric barriers, leading to a triple-well or double-well potential energy surface with distinct transition states for the association and dissociation steps. This contrasts with the typical SN2@C reaction, which always features a double-well profile with a central energy barrier.
Silicon-Carbon Bond Formation Reactions
While the Si-Cl bond is the most reactive site, reactions that form a new silicon-carbon (Si-C) bond are also synthetically important. Direct reaction of a chlorosilane with a carbon nucleophile like a Grignard or organolithium reagent is a classic method for Si-C bond formation.
More advanced methods involve transition-metal-catalyzed cross-coupling reactions. For instance, new catalytic C-Si bond-forming reactions have been developed using chlorosilanes in combination with Grignard reagents and transition metal catalysts like nickel, palladium, or titanium. These reactions can be used to synthesize vinylsilanes and allylsilanes under mild conditions. It is proposed that ate complex intermediates, formed from the reaction of the transition metal with the Grignard reagent, act as the active catalytic species.
Furthermore, nickel-catalyzed methods have been developed for the cross-coupling of unactivated secondary and tertiary alkyl halides with silicon nucleophiles, which can be prepared from chlorosilanes. These reactions expand the toolkit for constructing complex organosilanes that may be inaccessible through traditional methods. Although these methods typically use silyl anions or silylzinc reagents derived from chlorosilanes, they demonstrate the versatility of chlorosilanes as precursors for creating Si-C bonds.
Silicon-Oxygen and Silicon-Nitrogen Bond Formation
The formation of silicon-oxygen (Si-O) and silicon-nitrogen (Si-N) bonds using this compound is a cornerstone of its application in organic synthesis, primarily for the protection of alcohols and amines. These reactions proceed via a nucleophilic substitution mechanism at the silicon center, where the chlorine atom acts as a leaving group.
Silicon-Oxygen Bond Formation
The reaction of this compound with alcohols results in the formation of n-pentyldimethylsilyl ethers, effectively "protecting" the hydroxyl group. This transformation is typically carried out in the presence of a non-nucleophilic base, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. Common bases include tertiary amines like triethylamine (B128534) or imidazole.
The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of the chlorosilane. This forms a pentacoordinate silicon intermediate, which then collapses, expelling a chloride ion. The base subsequently deprotonates the resulting oxonium ion to yield the final silyl ether and the hydrochloride salt of the base. The presence of the n-pentyl group offers a moderate level of steric hindrance and lipophilicity compared to smaller alkylsilyl groups.
Illustrative Research Findings for Si-O Bond Formation
The following table represents typical reaction conditions and outcomes for the silylation of various alcohols with an alkyldimethylchlorosilane like this compound, based on established chemical principles.
| Substrate (Alcohol) | Base | Solvent | Reaction Time (Typical) | Yield (Typical) |
| Benzyl alcohol | Imidazole | Dichloromethane (DCM) | 1-2 hours | >95% |
| Cyclohexanol | Triethylamine | Tetrahydrofuran (THF) | 2-4 hours | ~90% |
| 1-Octanol | Pyridine | Acetonitrile (MeCN) | 1-3 hours | >95% |
| tert-Butanol | Imidazole | N,N-Dimethylformamide (DMF) | 12-24 hours | ~75% |
Silicon-Nitrogen Bond Formation
Similarly, this compound reacts with primary and secondary amines to form N-silylamines. The reaction mechanism is analogous to that of alcohol silylation, involving the nucleophilic nitrogen atom of the amine attacking the silicon center. orgosolver.comwikipedia.org For primary amines, double silylation to form a bis(silyl)amine is possible, particularly if the chlorosilane is used in excess. For secondary amines, a single silylation occurs. orgosolver.com
A base is also crucial in this reaction to scavenge the HCl produced. Often, an excess of the amine substrate itself can serve as the base, or an auxiliary, non-nucleophilic base can be added. photophysics.com The resulting Si-N bond is generally stable but can be cleaved under specific, often acidic, conditions, allowing for the deprotection of the amine.
Illustrative Research Findings for Si-N Bond Formation
The data presented below is representative of the silylation of amines with an alkyldimethylchlorosilane and illustrates the expected efficiency of such transformations.
| Substrate (Amine) | Base | Solvent | Reaction Time (Typical) | Yield (Typical) |
| Aniline | Triethylamine | Toluene | 2-4 hours | ~92% |
| Diethylamine | Diethylamine (excess) | Diethyl ether | 1-2 hours | >95% |
| Pyrrolidine | Pyridine | Dichloromethane (DCM) | 1-2 hours | >95% |
| Benzylamine | Triethylamine | Tetrahydrofuran (THF) | 2-3 hours | ~90% |
Transition Metal-Catalyzed Transformations Involving Silanes
Transition metal complexes are pivotal in activating the silicon-chlorine bond of this compound, enabling its participation in a range of synthetic applications. The d-orbitals of the transition metals play a crucial role in the catalytic cycle, which typically involves steps such as oxidative addition and reductive elimination. scispace.comacs.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, with broad applications in the synthesis of pharmaceuticals and complex organic molecules. researchgate.netnih.gov In the context of this compound, palladium catalysis facilitates the coupling of the pentyldimethylsilyl moiety with various organic electrophiles.
The generally accepted mechanism for these reactions involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with a silicon-containing reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst. nih.gov While direct coupling of chlorosilanes can be challenging due to the strength of the Si-Cl bond, specialized catalytic systems have been developed. For instance, the use of organoaluminum reagents in conjunction with palladium catalysts has proven effective for the cross-coupling of chlorosilanes. researchgate.net A combination of a palladium precursor like [Pd(C3H5)Cl]2 and a phosphine (B1218219) ligand such as DavePhos can catalyze the selective substitution on silicon. researchgate.net
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions Applicable to this compound
| Catalyst System | Reactant | Product Type | Plausible Yield (%) |
|---|---|---|---|
| [Pd(C3H5)Cl]2 / DavePhos | Organoaluminum Reagent | Alkyl/Aryl-pentyldimethylsilane | High |
| (t-Bu3P)2Pd | Aryl Bromide | Aryl-pentyldimethylsilane | Moderate to High |
Note: Yields are illustrative and based on reactions with analogous chlorosilanes.
Rhodium-Catalyzed Silylation Mechanisms
Rhodium complexes are effective catalysts for various silylation reactions, including the reductive silylation of C-O bonds and the silylation of C-H bonds. researchgate.netnih.gov For chlorosilanes like this compound, rhodium catalysis can be employed in cooperative systems, for example with lanthanides, to transform phenol (B47542) and alcohol derivatives into organosilicon compounds. researchgate.net
The mechanism of rhodium-catalyzed arene C-H silylation is understood to involve a Rh(I)-silyl species as the active catalyst. nih.gov This species is generated through the hydrogenation of a hydrogen acceptor, and it then proceeds to activate the arene C-H bond. The catalytic cycle involves oxidative addition of the C-H bond to the Rh(I)-silyl complex, followed by reductive elimination of the silylarene product. nih.gov The resting state of the catalyst has been identified as a phosphine-ligated Rh(III) silyl dihydride complex. nih.gov Kinetic studies have revealed that the rate-limiting step is often the reductive elimination of the hydrogenated acceptor, not the C-H bond activation itself. nih.gov
Table 2: Key Intermediates in Rhodium-Catalyzed Arene Silylation
| Intermediate | Description | Role in Catalytic Cycle |
|---|---|---|
| Rh(I)-silyl species | Active catalytic species | C-H bond activation |
| Rh(III) silyl dihydride | Catalyst resting state | Precursor to the active catalyst |
Iridium-Catalyzed Silylation of C-H Bonds
Iridium-based catalysts have emerged as highly efficient for the direct silylation of unactivated C-H bonds, a transformation of significant synthetic value. nih.gov These catalysts can functionalize both aromatic and aliphatic C-H bonds. The combination of [Ir(cod)(OMe)]2 and a phenanthroline ligand, such as 2,9-dimethylphenanthroline, has been shown to be a particularly active system, allowing for reactions at lower temperatures and faster rates. nih.govchemrxiv.org
The catalytic cycle is proposed to involve the oxidative addition of the C-H bond to an iridium-silyl complex, followed by reductive elimination of the arylsilane. researchgate.net Mechanistic studies have indicated that the cleavage of the aryl C-H bond can be reversible. chemrxiv.org A notable aspect of these reactions is the potential for inhibition by the dihydrogen byproduct, which can mask the true activity of the catalyst. nih.govchemrxiv.org The use of a hydrogen acceptor or conducting the reaction under a flow of inert gas can circumvent this issue and lead to significantly improved yields. nih.gov The resting state of the catalyst is often an iridium disilyl hydride complex. researchgate.net
Nickel Catalysis in Organosilicon Chemistry
Nickel catalysis provides a cost-effective and efficient alternative for the transformation of chlorosilanes. researchgate.net Nickel-catalyzed reductive cross-coupling reactions allow for the formation of C-Si bonds under mild conditions, coupling chlorosilanes with various carbon electrophiles. researchgate.net An electron-rich Ni(0) complex with a phosphine ligand like tricyclohexylphosphine (B42057) (PCy3) is an effective catalyst for the coupling of chlorosilanes with organoaluminum reagents. researchgate.net This methodology can achieve selective monosubstitution on dichlorosilanes. researchgate.net
Furthermore, nickel-catalyzed silyl-Heck reactions of chlorosilanes with alkenes, often assisted by a Lewis acid like trimethylaluminum, lead to the formation of valuable alkenylsilanes. researchgate.net Recent advancements also include photoredox/nickel dual catalysis, which enables the reductive cross-coupling of aryl halides with chlorosilanes using an organic reductant, thereby avoiding the need for stoichiometric metallic reductants. oaes.cc
Table 3: Nickel-Catalyzed Reactions for this compound
| Reaction Type | Catalyst System | Co-reactant | Product Type |
|---|---|---|---|
| Cross-Coupling | Ni(0) / PCy3 | Organoaluminum reagent | Alkyl-pentyldimethylsilane |
| Silyl-Heck | Ni catalyst / Lewis acid | Alkene | Alkenyl-pentyldimethylsilane |
Organocatalytic Approaches in Silylation Chemistry
Organocatalysis offers a metal-free alternative for silylation reactions, often providing high levels of stereoselectivity. researchgate.net Chiral organocatalysts can be used for the asymmetric synthesis of Si-stereogenic compounds. For instance, the desymmetrization of prochiral silanediols using a chiral imidazole-containing catalyst allows for the synthesis of Si-stereogenic siloxanols with high enantioselectivity. acs.orgnih.gov
In the context of chlorosilanes like this compound, nucleophilic catalysts are key. Chiral Lewis bases, such as specific peptide-based catalysts or chiral imidazoles, can activate the chlorosilane, making it more susceptible to nucleophilic attack by an alcohol. researchgate.net This activation facilitates the enantioselective silylation of alcohols. The mechanism involves the formation of a highly reactive silylium (B1239981) ion equivalent or a pentacoordinate silicon intermediate. The stereochemical outcome is controlled by the chiral environment provided by the catalyst. While direct asymmetric silylation using this compound would depend on the specific catalyst and substrate, the principles of organocatalytic activation are broadly applicable. researchgate.netnih.gov
Dehydrogenative Silylation Catalysis
Dehydrogenative silylation is an atom-economical method for forming Si-O, Si-N, and Si-C bonds from hydrosilanes and a suitable pronucleophile, with dihydrogen as the only byproduct. gelest.com While this compound itself does not possess a Si-H bond for direct dehydrogenative coupling, it can be readily converted to the corresponding hydrosilane, n-pentyldimethylsilane, which can then participate in these reactions.
A variety of transition metal complexes, including those of iron, ruthenium, and palladium, can catalyze the dehydrogenative silylation of alcohols with hydrosilanes to form silyl ethers. unl.ptmdpi.comresearchgate.net For example, half-sandwich iron N-heterocyclic carbene complexes have been shown to be efficient catalysts for this transformation. unl.pt Ruthenium complexes are also effective, capable of catalyzing the dehydrogenative silylation of both alcohols and alkenes. mdpi.com Even simple systems like sodium triethylborohydride have been reported to catalyze the dehydrogenative C(sp)-H bond silylation of terminal alkynes with hydrosilanes. rsc.org The choice of catalyst can influence the selectivity of the reaction, allowing for the controlled formation of the desired silylated product.
Table 4: Catalysts for Dehydrogenative Silylation of the Hydrosilane Analog of this compound
| Catalyst | Substrate Type | Product Type |
|---|---|---|
| Iron-NHC complexes | Alcohols | Pentyldimethylsilyl ethers |
| Ruthenium complexes | Alcohols, Alkenes | Pentyldimethylsilyl ethers, Alkenyl-pentyldimethylsilanes |
| Palladium nanoparticles | Alcohols | Pentyldimethylsilyl ethers |
Heterogeneous Catalysis in Organosilicon Synthesis
Heterogeneous catalysis is a cornerstone in the industrial synthesis of organosilicon compounds, offering significant advantages over homogeneous systems. The primary benefits include simplified catalyst recovery and reuse, which reduces operational costs and minimizes product contamination with metal residues. dtu.dkqualitas1998.net These catalysts, where the active sites are in a different phase from the reactants, are crucial for enhancing reaction rates and selectivity in various transformations involving organosilanes. dtu.dk Their stability and ease of handling make them particularly suitable for large-scale industrial processes. qualitas1998.net
In the context of producing compounds like this compound, heterogeneous catalysts are instrumental in key synthetic steps such as hydrosilylation and the subsequent formation of siloxanes. The design of these catalysts often involves immobilizing active metal species on solid supports or using solid materials with inherent catalytic activity, such as solid acids or bases. rsc.orgroutledge.com
Supported Metal Catalysts in Hydrosilylation
Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond (like a C=C double bond), is a fundamental method for forming silicon-carbon bonds. researchgate.netbohrium.com While this compound itself does not possess a Si-H bond for this reaction, its synthesis often relies on precursors that undergo hydrosilylation. Heterogeneous catalysts, particularly those based on platinum group metals, are widely employed. researchgate.netresearchgate.net
Platinum-Based Catalysts: Platinum remains the most effective and widely used metal for hydrosilylation. qualitas1998.net To overcome the cost and leaching issues associated with homogeneous platinum catalysts like Speier's (H₂PtCl₆) or Karstedt's catalyst, significant research has focused on immobilizing platinum on solid supports. qualitas1998.netacs.org
SiliaCat Pt(0): This catalyst consists of platinum nanoparticles entrapped within an organosilica matrix. It effectively catalyzes the hydrosilylation of various olefins with silanes like triethoxysilane (B36694). qualitas1998.net The catalyst demonstrates high efficiency and can be reused multiple times with minimal loss of activity, which is a significant advantage for sustainable chemical production. qualitas1998.net
Supported Platinum on Alumina (B75360), Silica, and Carbon: Platinum supported on materials like alumina (Al₂O₃), silica (SiO₂), and carbon nanotubes (CNT) has been studied for reactions such as the synthesis of bio-phenol siloxanes. nih.gov In one study, a carbon nanotube-supported platinum catalyst (Pt-CNT) showed superior activity for the hydrosilylation reaction to produce eugenol-siloxane, achieving a 97% conversion rate at 80°C. nih.gov
Other Metal Catalysts: While platinum is dominant, catalysts based on other, more earth-abundant metals like nickel are gaining attention.
Nickel-Based Catalysts: Nickel complexes have been developed as efficient heterogeneous catalysts for the anti-Markovnikov hydrosilylation of alkenes. epfl.ch These catalysts are attractive from a practical standpoint for their application with commercially relevant tertiary silanes. epfl.ch Nickel-pincer complexes have also been used for the hydrosilylation of alkenes, demonstrating high yields under mild conditions. researchgate.net
The table below summarizes the performance of a representative heterogeneous platinum catalyst in the hydrosilylation of various olefins.
Table 1: Performance of Heterogeneous SiliaCat Pt(0) Catalyst in Hydrosilylation of Olefins
| Substrate | Catalyst Load (mol %) | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| 1-Octene | 0.5 | 65 | 1 | 99 |
| Styrene | 0.5 | Room Temp. | 1 | 90 |
| Allyl Glycidyl Ether | 1.0 | 65 | 3 | 98 |
This table is based on data from hydrosilylation reactions using triethoxysilane and the SiliaCat Pt(0) catalyst. qualitas1998.net
Solid Acid and Base Catalysis in Siloxane Formation
The chloro group in this compound is a reactive site, particularly for hydrolysis and condensation reactions to form siloxanes (Si-O-Si linkages). These reactions are fundamental to the production of silicone polymers. nih.gov Heterogeneous acid and base catalysts play a crucial role in these transformations. acs.org
Hydrolysis: The initial step involves the hydrolysis of the chlorosilane with water to form a silanol (Si-OH). This reaction can be accelerated by acid catalysts. researchgate.netgelest.com The acidic environment protonates the leaving group, facilitating its departure.
Condensation: The subsequent condensation of silanols to form siloxanes is typically faster in the presence of a base catalyst. researchgate.net The base deprotonates a silanol, forming a more nucleophilic silanolate anion, which then attacks another silanol or a chlorosilane molecule.
Heterogeneous catalysts for these processes include:
Solid Acids: Materials like ion-exchange resins or metal oxides can catalyze the hydrolysis of organosilanes. acs.org
Solid Bases: These can be used to promote the condensation step, offering easier separation from the product mixture compared to soluble bases. msu.edu
Supported Catalysts for Functional Siloxane Synthesis: Heterogeneous catalysts are also employed to synthesize more complex, functionalized siloxanes. For instance, a cobalticinium complex containing a siloxane moiety was heterogenized on an SBA-15 molecular sieve to create a recyclable catalyst for the oxidation of alcohols. researchgate.net Similarly, supported platinum catalysts are effective in synthesizing specific siloxanes via hydrosilylation, as demonstrated in the formation of eugenol-siloxane. nih.gov
The table below presents findings from a study on the synthesis of a bio-phenol siloxane using different supported heterogeneous catalysts.
Table 2: Catalytic Activity in Eugenol-Siloxane Synthesis via Hydrosilylation
| Catalyst | Catalyst Concentration (ppm) | Temperature (°C) | Time (h) | Conversion Rate (%) |
|---|---|---|---|---|
| Pt-Al₂O₃ | 100 | 80 | 6 | ~85 (estimated from graph) |
| Pt-SiO₂ | 100 | 80 | 6 | ~90 (estimated from graph) |
This table is derived from research on the synthesis of bio-phenol siloxane from eugenol (B1671780) and hydrogen-terminated siloxane. nih.gov
The use of heterogeneous catalysts in both the formation of the core Si-C bond and the subsequent modification or polymerization via the Si-Cl group underscores their versatility and importance in modern organosilicon chemistry. rsc.orgresearchgate.net
Advanced Analytical Methodologies for Characterization of N Pentyldimethylchlorosilane and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
High-resolution mass spectrometry (HRMS) is a powerful technique for the precise mass determination of n-Pentyldimethylchlorosilane and its derivatives, enabling the confirmation of elemental composition and the elucidation of fragmentation pathways. The high mass accuracy of HRMS allows for the differentiation between ions of the same nominal mass, which is critical for unambiguous identification.
In the mass spectrum of this compound, the molecular ion ([M]⁺) would be observed, and its high-resolution measurement would confirm the molecular formula C₇H₁₇ClSi. The fragmentation of organosilanes in mass spectrometry is influenced by the relative strengths of the chemical bonds and the stability of the resulting fragments. For this compound, common fragmentation pathways involve the cleavage of the Si-C, Si-Cl, and C-C bonds.
A characteristic fragmentation pattern would involve the loss of a pentyl radical, leading to the formation of the dimethylchlorosilyl cation ([M-C₅H₁₁]⁺). Another prominent fragmentation would be the loss of a chlorine radical to form the pentyldimethylsilyl cation ([M-Cl]⁺). Further fragmentation of the pentyl chain can also occur, leading to a series of hydrocarbon-related ions. The presence of silicon's isotopes (²⁸Si, ²⁹Si, ³⁰Si) and chlorine's isotopes (³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, aiding in their identification.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion Fragment | Chemical Formula | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |
| [M]⁺ | C₇H₁₇³⁵Cl²⁸Si | 164.0737 | 164.0735 | -1.2 |
| [M+2]⁺ | C₇H₁₇³⁷Cl²⁸Si | 166.0707 | 166.0704 | -1.8 |
| [M-CH₃]⁺ | C₆H₁₄³⁵Cl²⁸Si | 149.0502 | 149.0500 | -1.3 |
| [M-C₅H₁₁]⁺ | C₂H₆³⁵Cl²⁸Si | 93.9821 | 93.9819 | -2.1 |
| [M-Cl]⁺ | C₇H₁₇²⁸Si | 129.1100 | 129.1098 | -1.6 |
Note: This data is hypothetical and serves to illustrate the principles of HRMS analysis.
Advanced Chromatographic Techniques (e.g., LC-MS, GC-MS)
Chromatographic techniques are essential for the separation and quantification of this compound from reaction mixtures, starting materials, and byproducts. Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like chlorosilanes.
In a typical GC-MS analysis of this compound, a non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be employed. The separation is based on the compound's boiling point and its interaction with the stationary phase. The retention time of this compound would be specific to the analytical conditions used (e.g., column type, temperature program, carrier gas flow rate). The mass spectrometer detector provides sensitive and selective detection, allowing for the identification of the compound based on its mass spectrum.
While less common for reactive chlorosilanes due to their sensitivity to hydrolysis, liquid chromatography-mass spectrometry (LC-MS) can be utilized for the analysis of less reactive derivatives or for monitoring reactions in the liquid phase. Normal-phase chromatography with a non-aqueous mobile phase could potentially be used for the separation of chlorosilanes, but careful control of moisture is critical.
Table 2: Illustrative Gas Chromatography (GC) Parameters for Chlorosilane Analysis
| Parameter | Value |
| Column | 10% diethyl phthalate (B1215562) on 6201 support (60-80 mesh), 3m x 5mm i.d. stainless-steel nih.gov |
| Injector Temperature | 110 °C nih.gov |
| Oven Temperature Program | 60 °C isothermal nih.gov |
| Carrier Gas | H₂ at 60 mL/min nih.gov |
| Detector | Thermal Conductivity Detector (TCD) at 140 °C nih.gov |
| Hypothetical Retention Time for this compound | ~ 8.5 min |
Note: The retention time is hypothetical as the cited method is for general chlorosilanes and does not specify this compound.
Spectroscopic Characterization Techniques (e.g., NMR, IR)
Spectroscopic techniques provide detailed information about the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum of this compound would show distinct signals corresponding to the different proton environments in the pentyl and methyl groups. The protons of the methyl groups attached to the silicon atom would appear as a singlet, typically in the upfield region (around 0.4 ppm). The protons of the pentyl group would exhibit characteristic multiplets, with chemical shifts and coupling patterns determined by their proximity to the silicon atom and neighboring protons.
¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The methyl carbons attached to silicon would resonate at a characteristic upfield chemical shift. The carbons of the pentyl chain would appear at different chemical shifts depending on their position.
²⁹Si NMR: Silicon-29 NMR spectroscopy provides direct information about the silicon environment. For this compound, a single resonance would be expected, with a chemical shift characteristic of a silicon atom bonded to two methyl groups, one pentyl group, and one chlorine atom.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key vibrational modes would include:
Si-Cl stretch: A strong absorption band typically observed in the region of 450-650 cm⁻¹.
Si-C stretch: Bands associated with the silicon-carbon bond vibrations.
C-H stretch: Strong absorptions in the 2850-3000 cm⁻¹ region due to the methyl and pentyl groups.
CH₂ and CH₃ bending vibrations: Found in the 1350-1470 cm⁻¹ region.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Predicted Chemical Shift (ppm) |
| Si-(CH₃)₂ | singlet | ~ 0.4 |
| Si-CH₂- | triplet | ~ 0.8 |
| -CH₂-CH₂-CH₂-CH₃ | multiplet | ~ 1.3 |
| -CH₂-CH₃ | multiplet | ~ 1.3 |
| -CH₃ | triplet | ~ 0.9 |
Note: These chemical shifts are predictions based on typical values for similar structures.
Method Development and Validation for Organosilicon Compounds
The development and validation of analytical methods for organosilicon compounds like this compound are critical to ensure the reliability and accuracy of analytical data. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.
Key validation parameters for a quantitative method for this compound would include:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as starting materials, byproducts, and degradation products.
Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a defined range. This is typically assessed by analyzing a series of standards and performing a linear regression analysis.
Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing samples with known concentrations (e.g., spiked samples) and calculating the percent recovery.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and can be evaluated at different levels (repeatability, intermediate precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For a GC method, this could include variations in oven temperature, flow rate, or injection volume.
Given the reactivity of chlorosilanes, special care must be taken during sample preparation and analysis to prevent hydrolysis, which would lead to the formation of silanols and siloxanes and result in inaccurate quantification. All solvents and glassware must be scrupulously dried, and the analysis should be performed promptly after sample preparation. A gas chromatographic method for chlorosilanes reported a coefficient of variation of less than 1% (n=6), indicating good precision. nih.gov
In Situ Spectroscopic Studies of Silylation Reactions
In situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are invaluable for monitoring the progress of silylation reactions in real-time. These studies provide insights into reaction kinetics, mechanisms, and the formation of intermediates.
For a silylation reaction involving this compound, an in situ FTIR probe could be immersed in the reaction mixture. By monitoring the changes in the IR spectrum over time, one can follow the consumption of reactants and the formation of products. For example, if this compound is used to silylate a hydroxyl-containing substrate, the disappearance of the O-H stretching band of the substrate and the appearance of a new Si-O stretching band would indicate the progress of the reaction.
Kinetic information can be extracted by plotting the absorbance of a characteristic band of a reactant or product as a function of time. This allows for the determination of reaction rates, rate constants, and reaction orders. In situ FTIR studies have been successfully employed to investigate the kinetics of silylation reactions on surfaces, revealing multi-step reaction mechanisms that can be controlled by either kinetics or diffusion.
Theoretical and Computational Studies of N Pentyldimethylchlorosilane Chemistry
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For n-pentyldimethylchlorosilane, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure and predict its reactivity.
Key molecular properties that can be determined through quantum chemical calculations include:
Molecular Geometry: Optimization of the 3D structure to its lowest energy conformation.
Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps.
Reactivity Descriptors: Calculation of parameters such as electronegativity, hardness, and softness to predict reactive sites.
The electronic structure of this compound is characterized by the electron-withdrawing nature of the chlorine atom, which polarizes the silicon-chlorine bond. The pentyl and methyl groups act as electron-donating groups. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity. The HOMO is likely to be localized on the Si-C and C-H bonds of the alkyl chains, while the LUMO is expected to be centered on the antibonding orbital of the Si-Cl bond. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of the molecule.
A representative table of conceptual DFT-based reactivity descriptors that could be calculated for this compound is shown below. The values are hypothetical and for illustrative purposes only, as specific literature values are unavailable.
| Property | Symbol | Formula | Conceptual Meaning |
| Ionization Potential | I | -EHOMO | Energy required to remove an electron. |
| Electron Affinity | A | -ELUMO | Energy released when an electron is added. |
| Electronegativity | χ | (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness | S | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index | ω | χ2 / (2η) | Propensity to accept electrons. |
Mechanistic Pathway Elucidation through Computational Chemistry
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, a primary reaction of interest is its hydrolysis, which is the first step in the formation of siloxane polymers.
The hydrolysis of chlorosilanes is known to be influenced by the presence of water molecules and can proceed through different pathways. wikipedia.org Computational studies on similar chlorosilanes have shown that the reaction mechanism often involves the formation of a hypervalent silicon intermediate. wikipedia.org
A plausible mechanistic pathway for the hydrolysis of this compound, which could be investigated using computational methods, involves the following steps:
Formation of an intermediate: A water molecule acts as a nucleophile, attacking the electrophilic silicon atom. This can lead to the formation of a pentacoordinate silicon intermediate.
Proton Transfer: A second water molecule can facilitate the transfer of a proton, leading to the departure of the chlorine atom as hydrochloric acid.
Formation of Silanol (B1196071): The final product of the hydrolysis is n-pentyldimethylsilanol.
Computational modeling of this process would involve locating the transition states for each step and calculating the activation energies to determine the rate-determining step. The influence of solvent molecules can also be included in the calculations to provide a more realistic model of the reaction environment.
Reaction Dynamics Simulations
Reaction dynamics simulations, often employing methods like reactive molecular dynamics (ReaxFF) or ab initio molecular dynamics (AIMD), can provide a time-resolved view of chemical reactions. These simulations model the atomic motions during a reaction, offering insights into the short-lived intermediates and transition states that are often difficult to observe experimentally.
For this compound, reaction dynamics simulations could be used to study:
The initial stages of hydrolysis and condensation in an aqueous environment. researchgate.netacs.org
The self-assembly of n-pentyldimethylsilanol molecules on a surface.
The thermal decomposition of the molecule at high temperatures.
These simulations can reveal how the dynamics of the reacting molecules influence the reaction outcome and can help in understanding the factors that control the reaction rates and product distributions. For instance, simulations of silane (B1218182) molecules on silica (B1680970) surfaces have provided detailed insights into the mechanism of monolayer formation. acs.org
Prediction of Spectroscopic Properties
Computational methods are widely used to predict various spectroscopic properties of molecules, which can be invaluable for the identification and characterization of compounds.
NMR Spectroscopy: The prediction of 1H, 13C, and 29Si NMR chemical shifts is a common application of computational chemistry. researchgate.netuncw.edunih.govnmrdb.org By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts with a reasonable degree of accuracy. These predictions can aid in the assignment of experimental spectra and in the structural elucidation of new compounds.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally. These calculated frequencies correspond to the vibrational modes of the molecule and can be used to predict the IR spectrum. For this compound, characteristic vibrational modes would include the Si-Cl stretch, Si-C stretches, and various C-H stretching and bending modes of the alkyl groups.
A table of predicted key vibrational frequencies for this compound based on general knowledge of similar compounds is presented below.
| Vibrational Mode | Approximate Wavenumber (cm-1) |
| C-H stretch (pentyl, methyl) | 2850 - 3000 |
| C-H bend (pentyl, methyl) | 1375 - 1465 |
| Si-C stretch | 600 - 800 |
| Si-Cl stretch | 450 - 600 |
Q & A
Q. What are the established methods for synthesizing n-Pentyldimethylchlorosilane in a laboratory setting?
- Methodological Answer : The synthesis involves hydrosilylation of pentene-2 with sym-tetramethyldisilazane in the presence of chloroplatinic acid as a catalyst. Key steps include:
- Sealed tube reaction at 110°C for 48 hours.
- Distillation to isolate the monopentyl-adduct.
- Conversion to chlorosilanes via dry hydrogen chloride gas.
- Final purification by fractional distillation.
Critical Parameters :
| Parameter | Value/Description | Reference |
|---|---|---|
| Catalyst | 0.03 mL of 0.1M chloroplatinic acid | |
| Reaction Temperature | 110°C | |
| Reaction Time | 48 hours | |
| Yield | 46% (after HCl treatment) |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should they be implemented?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-CH₃ at 1376 cm⁻¹, Si-CH₃ at 1250 cm⁻¹, Si-Cl at 510 cm⁻¹). Use CS₂ or CCl₄ as solvents.
- Nuclear Magnetic Resonance (NMR) : Analyze alkyl (δ 8.3–9.3 ppm) and Si-CH₃ (δ 9.63–9.66 ppm) proton environments. Use deuterated solvents for resolution.
Spectral Data :
| Technique | Key Peaks/Shifts | Functional Group Identified | Reference |
|---|---|---|---|
| IR | 1376 cm⁻¹ | C-CH₃ | |
| NMR | δ 9.63–9.66 (6H, singlet) | Si-CH₃ |
Q. What safety protocols and handling precautions are critical when working with this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if ventilation is inadequate .
- Ventilation : Conduct reactions in a fume hood or closed system to avoid inhalation .
- Emergency Measures : Equip labs with safety showers and eye-wash stations. In case of exposure, seek medical attention immediately .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound?
- Methodological Answer :
- Experimental Design : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to test variables like catalyst type (e.g., alternative platinum catalysts), temperature gradients, or reaction time .
- Statistical Tools : Use factorial design to evaluate interactions between parameters (e.g., catalyst concentration vs. temperature).
Q. What analytical approaches are recommended for identifying and quantifying byproducts during synthesis?
- Methodological Answer :
- Gas Chromatography (GC) : Detect volatile byproducts (e.g., sec-pentyl derivatives) using non-polar columns. Calibrate with standards for quantification .
- Mass Spectrometry (MS) : Couple with GC (GC-MS) to confirm molecular weights of byproducts.
Example Byproduct :
| Byproduct | GC Retention Time | Key NMR Signal | Reference |
|---|---|---|---|
| sec-Pentyldimethylchlorosilane | Similar to main product | δ 9.3–9.5 (alkyl CH) |
Q. How should stability studies be designed to assess the shelf-life and storage requirements of this compound?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at elevated temperatures (e.g., 40°C) and high humidity. Monitor degradation via periodic IR/NMR analysis .
- Data Interpretation : Compare spectral changes (e.g., Si-Cl bond hydrolysis) to establish degradation pathways.
Q. What methodologies can resolve contradictions in spectral data or reaction outcomes reported across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate conflicting studies under identical conditions.
- Orthogonal Techniques : Combine NMR, IR, and X-ray crystallography to validate structural assignments.
- Computational Modeling : Use density functional theory (DFT) to predict spectral data and compare with experimental results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
